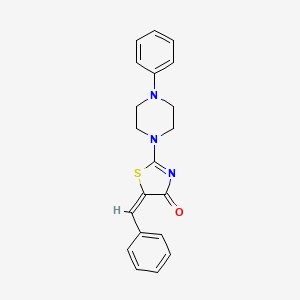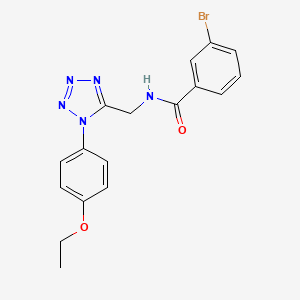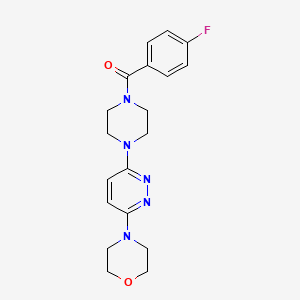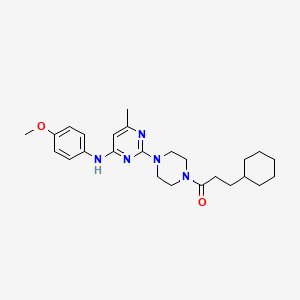![molecular formula C23H20N6O2S B2794700 N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1189975-88-9](/img/structure/B2794700.png)
N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea, also known as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 was first identified as a selective inhibitor of epithelial sodium channels (ENaC), which are important for the regulation of sodium and water balance in the body. However, recent studies have revealed that ESI-09 may have broader applications in the treatment of various diseases.
Wirkmechanismus
N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a selective inhibitor of ENaC, which are ion channels found in the epithelial cells of various tissues, including the lungs, kidneys, and colon. ENaC plays a key role in the regulation of sodium and water balance in the body. This compound binds to a specific site on ENaC, preventing sodium ions from entering the cell. This results in a decrease in sodium reabsorption and an increase in sodium excretion, which can help to reduce fluid retention in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role as an ENaC inhibitor, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is its selectivity for ENaC. This makes it a useful tool for studying the role of ENaC in various physiological processes. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments. Additionally, this compound has poor solubility in aqueous solutions, which may make it difficult to use in some experimental systems.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea. One area of interest is its potential as a therapeutic agent in the treatment of diseases such as hypertension, cystic fibrosis, and pulmonary edema. Additionally, further studies are needed to fully understand the anti-inflammatory and anti-cancer properties of this compound. Finally, there is a need for the development of more potent and soluble ENaC inhibitors, which may have broader applications in the treatment of various diseases.
Synthesemethoden
N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can be synthesized using a multi-step process that involves the reaction of 6-bromoindole with propylsulfonyl chloride to form 6-propylsulfonylindole. This compound is then reacted with ethoxyphenyl isocyanate to produce the intermediate, 6-(2-ethoxyphenyl)indol-1-yl-N-propylsulfonamide. Finally, this intermediate is treated with urea to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its role as an ENaC inhibitor. ENaC is a target for the treatment of various diseases, including hypertension, cystic fibrosis, and pulmonary edema. This compound has been shown to inhibit ENaC activity in vitro and in vivo, suggesting that it may have therapeutic potential in these diseases.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S/c1-3-15-4-8-17(9-5-15)29-22-19(12-25-29)23(30)28(14-24-22)13-20-26-21(27-31-20)16-6-10-18(32-2)11-7-16/h4-12,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVDTSHTAUNHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-difluorobenzyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2794617.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2794618.png)
![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)


![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)
![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)

![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)




![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)